
4-Hydroxy-3,5-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring hydroxyl and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Hydroxy-3,5-dimethylbenzoic acid. One common method includes reacting 4-Hydroxy-3,5-dimethylbenzoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
4-Hydroxy-3,5-dimethylbenzoic acid+SOCl2→4-Hydroxy-3,5-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve a staged reaction process to ensure high purity and yield. The process can be divided into three stages:
Heat-insulating reaction: Conducted at temperatures below 35°C for 1 hour.
Heating reaction: Gradual heating to temperatures below 50°C over a period of 1 hour.
Refluxing reaction: Refluxing for 2 to 3 hours to complete the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Formation of amides or esters.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydroxy-3,5-dimethylbenzoyl chloride is used as an intermediate in organic synthesis, particularly in the preparation of various substituted benzoyl derivatives.
Biology and Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is utilized in the production of dyes, polymers, and other materials. Its reactivity makes it a valuable building block for complex chemical structures .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups play a crucial role in its chemical behavior. The molecular targets and pathways include:
Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-donating methyl groups.
Comparación Con Compuestos Similares
3,5-Dimethylbenzoyl chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzoyl chloride: Lacks the methyl groups, affecting its reactivity and applications.
3,5-Dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl, altering its chemical properties
Uniqueness: 4-Hydroxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
42293-38-9 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4,11H,1-2H3 |
Clave InChI |
CGGXEGKLCZAVQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
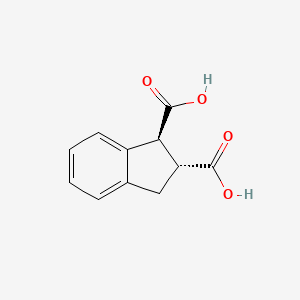
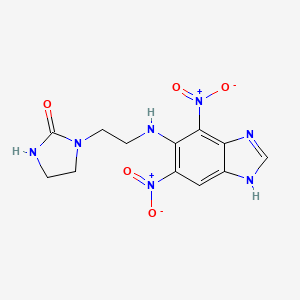
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
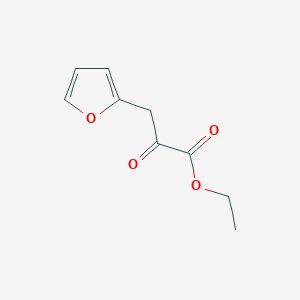
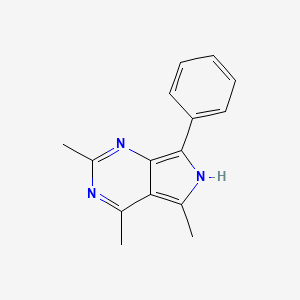
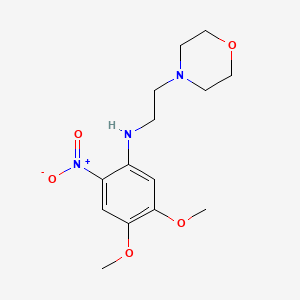
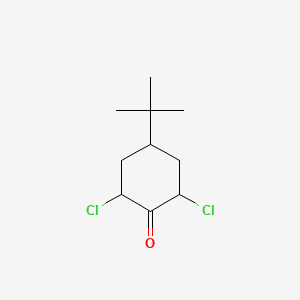
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
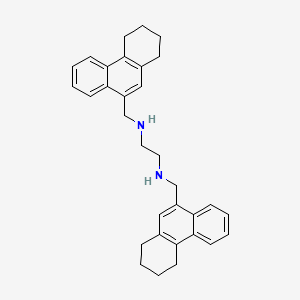
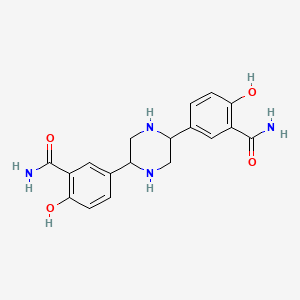
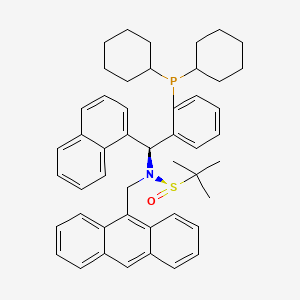
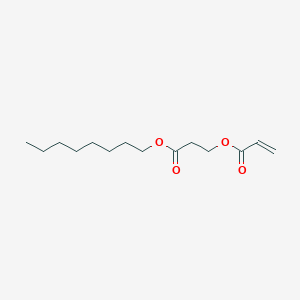
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
